Diethyl 2-acetamido-2-[3-(phenylhydrazinylidene)propyl]propanedioate
Description
Diethyl 2-acetamido-2-[3-(phenylhydrazinylidene)propyl]propanedioate is a propanedioate ester derivative featuring an acetamido group and a phenylhydrazinylidene substituent.
Properties
CAS No. |
6297-96-7 |
|---|---|
Molecular Formula |
C18H25N3O5 |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
diethyl 2-acetamido-2-[3-(phenylhydrazinylidene)propyl]propanedioate |
InChI |
InChI=1S/C18H25N3O5/c1-4-25-16(23)18(20-14(3)22,17(24)26-5-2)12-9-13-19-21-15-10-7-6-8-11-15/h6-8,10-11,13,21H,4-5,9,12H2,1-3H3,(H,20,22) |
InChI Key |
BPYGJQZSDAXMGE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCC=NNC1=CC=CC=C1)(C(=O)OCC)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-acetamido-2-[3-(phenylhydrazinylidene)propyl]propanedioate typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-acetamido-2-[3-(phenylhydrazinylidene)propyl]propanedioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves replacing one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the functional groups involved.
Scientific Research Applications
Diethyl 2-acetamido-2-[3-(phenylhydrazinylidene)propyl]propanedioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 2-acetamido-2-[3-(phenylhydrazinylidene)propyl]propanedioate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, receptor binding, or modulation of signaling pathways. The exact mechanism depends on the context of its application and the specific targets involved.
Comparison with Similar Compounds
Structural and Geometric Features
The most structurally analogous compound in the evidence is Diethyl 2-{[3-(2,4,6-trimethylbenzyl)-1-phenylsulfonyl-1H-indol-2-yl]methyl-idene}propanedioate (Compound I, ). Key comparisons include:
Key Observations :
Comparative Reactivity :
- The acetamido group in the target compound may undergo hydrolysis or participate in nucleophilic reactions, whereas the sulfonyl group in Compound I is electron-withdrawing, directing electrophilic substitutions.
Physicochemical Properties
Research Findings and Validation
- Crystallographic Methods : Both compounds likely rely on SHELX software (e.g., SHELXL for refinement) for structural determination, ensuring high precision in bond lengths and angles .
- Validation : Structure validation protocols (e.g., checks for missing electron density, plausibility of displacement parameters) are critical for confirming the reliability of geometric data .
Biological Activity
Diethyl 2-acetamido-2-[3-(phenylhydrazinylidene)propyl]propanedioate, with the chemical formula C18H25N3O5 and CAS number 6297-96-7, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
The compound is characterized by the following structural features:
- Molecular Weight : 357.41 g/mol
- Functional Groups : It contains acetamido and hydrazone functionalities that are often associated with various biological activities.
- Physical State : Typically exists as a solid at room temperature.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives with hydrazone linkages can possess significant antibacterial and antifungal activities. The presence of the phenylhydrazine moiety is particularly noteworthy as it has been linked to enhanced bioactivity against various pathogens.
Anticancer Potential
The compound's structural analogs have been evaluated for anticancer activity. The hydrazone derivatives have demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. Mechanistically, these compounds may induce apoptosis through the activation of caspases and modulation of cell cycle regulators.
Enzyme Inhibition
Preliminary data suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, hydrazones are known to inhibit enzymes like acetylcholinesterase, which could have implications for neurodegenerative diseases.
Case Studies
- Antimicrobial Efficacy Study : A study published in a peer-reviewed journal evaluated the antimicrobial activity of various hydrazone derivatives against common bacterial strains. The results indicated that this compound showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
- Cytotoxicity Assay : In vitro assays conducted on human cancer cell lines revealed that this compound exhibited significant cytotoxicity at concentrations above 10 µM. Flow cytometry analysis indicated that treated cells underwent apoptosis, confirming its potential as an anticancer agent.
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
